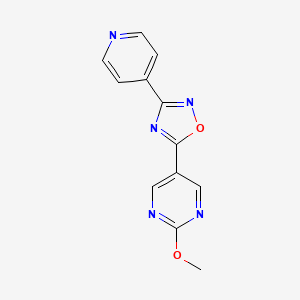

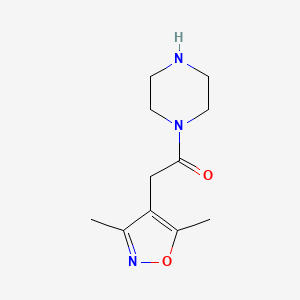

![molecular formula C27H29F3N4O B2509336 N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3,4-difluorobenzamide CAS No. 946315-72-6](/img/structure/B2509336.png)

N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3,4-difluorobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3,4-difluorobenzamide is a chemically synthesized molecule that appears to be structurally related to a class of compounds known for their biological activity. The related compounds have been synthesized and evaluated for various biological activities, such as antiallergy properties and dopamine receptor affinity .

Synthesis Analysis

The synthesis of related compounds involves the formation of piperazinecarboxamide derivatives. In one study, a series of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamides was synthesized, which included an analogue with a 4-fluorophenyl group similar to the compound . Another study reported the synthesis of piperazine derivatives using a four-component cyclo condensation, which could be a potential method for synthesizing the compound of interest . These methods provide a foundation for the synthesis of N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3,4-difluorobenzamide, although the specific synthesis details for this compound are not provided.

Molecular Structure Analysis

The molecular structure of the compound likely includes a piperazine ring, a dimethylamino group, and a difluorobenzamide moiety. The presence of these functional groups suggests that the compound could interact with biological targets such as histamine and dopamine receptors, as seen in related compounds . The fluorine atoms and the piperazine ring are common features in pharmacologically active molecules, potentially contributing to the compound's binding affinity and selectivity.

Chemical Reactions Analysis

While the specific chemical reactions involving N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3,4-difluorobenzamide are not detailed in the provided papers, related compounds have shown interactions with biological targets. For instance, one analogue was found to inhibit tritiated mepyramine binding to H1 histaminic receptors, indicating a potential for antiallergic activity . Another compound exhibited high affinity for the dopamine D4 receptor, suggesting that the compound may also undergo similar receptor-mediated chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3,4-difluorobenzamide can be inferred from related compounds. The presence of the dimethylamino and fluorophenyl groups may influence the lipophilicity of the compound, which is important for its ability to cross biological membranes . The piperazine ring could contribute to the compound's solubility and stability, affecting its pharmacokinetic profile. The difluorobenzamide moiety might also affect the compound's acidity and reactivity, potentially influencing its interaction with biological targets . However, specific data on the physical and chemical properties of the compound are not provided in the papers.

科学的研究の応用

Structure-Affinity Relationship Study on Derivatives of Benzamides

Research on benzamide derivatives, similar in structure to the compound , has been conducted to explore their potential as ligands for dopamine receptors, which are significant in the study of neurological disorders. For example, modifications in the aromatic ring linked to the N-1 piperazine ring in benzamide derivatives have led to the identification of compounds with moderate affinity for the D(3) receptor, suggesting their potential utility in exploring the dopaminergic system and its role in diseases such as Parkinson's and schizophrenia (Leopoldo et al., 2002).

Synthesis and Characterization of Piperazine Derivatives

Piperazine derivatives, which are part of the compound's structure, have been synthesized and evaluated for various biological activities. For instance, the synthesis, characterization, and biological evaluation of certain fluoroquinolone derivatives have been investigated, demonstrating the potential antimicrobial and cytotoxic activities of these compounds. This research indicates the broad utility of such chemicals in developing new antimicrobial agents (Sheu et al., 2003).

Radiolabeled Compounds for Neuroimaging

Compounds structurally related to the one mentioned have been radiolabeled and used in positron emission tomography (PET) studies to explore brain receptors. This type of research is crucial for understanding the brain's serotonergic system and can aid in diagnosing and researching psychiatric and neurological disorders. An example includes studies on [(18)F]p-MPPF, a radiolabeled antagonist used to study 5-HT(1A) receptors with PET (Plenevaux et al., 2000).

Catalytic Synthesis Involving Fluorophenyl Groups

Research on catalytic synthesis methods involving fluorophenyl groups, similar to those in the query compound, has been conducted to synthesize neuroleptic agents. This demonstrates the compound's relevance in synthesizing pharmaceuticals with potential applications in treating neurological conditions (Botteghi et al., 2001).

特性

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-3,4-difluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29F3N4O/c1-32(2)22-8-3-19(4-9-22)26(18-31-27(35)20-5-12-24(29)25(30)17-20)34-15-13-33(14-16-34)23-10-6-21(28)7-11-23/h3-12,17,26H,13-16,18H2,1-2H3,(H,31,35) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPQWGOGIOYQTOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC(=C(C=C2)F)F)N3CCN(CC3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3,4-difluorobenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

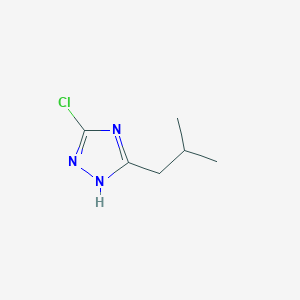

![(1S,2R,10S,11S,12R)-N-(4-Fluorophenyl)-10-phenyl-9-azatetracyclo[10.2.1.02,11.03,8]pentadeca-3(8),4,6-triene-5-carboxamide](/img/structure/B2509253.png)

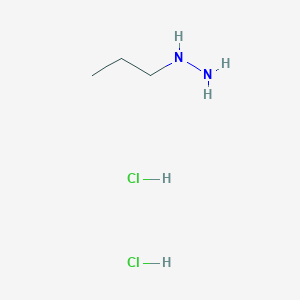

![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(isopropylsulfonyl)benzamide hydrochloride](/img/structure/B2509258.png)

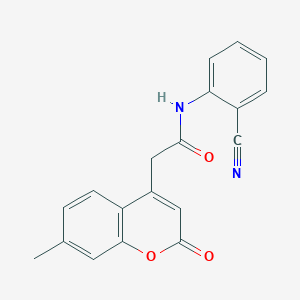

![1-(3-methoxypropyl)-4-oxo-N-(pyridin-2-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2509263.png)

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-hydroxypiperidin-1-yl)-2-oxoacetamide](/img/structure/B2509266.png)

![2,11-dimethyl-8-nitro-3-(m-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2509273.png)